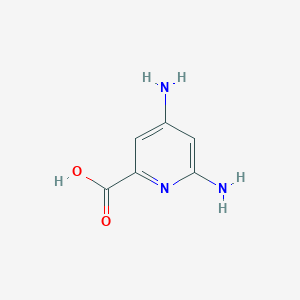
4,6-Diaminopyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Diaminopyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of two amino groups at positions 4 and 6 and a carboxylic acid group at position 2 on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diaminopyridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine.
Nucleophilic Substitution: The halogen in the pyridine ring is substituted by an amino group through nucleophilic substitution, activated by the nitro group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4,6-Diaminopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution Reagents: Halogenating agents and acylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring.
科学研究应用
4,6-Diaminopyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4,6-Diaminopyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes. The carboxylic acid group can also participate in ionic interactions, further modulating the compound’s activity.
相似化合物的比较
Similar Compounds
2,6-Diaminopyridine: Similar in structure but lacks the carboxylic acid group.
4-Aminopyridine: Contains only one amino group and lacks the carboxylic acid group.
Pyridine-2-carboxylic acid: Contains the carboxylic acid group but lacks amino groups.
Uniqueness
4,6-Diaminopyridine-2-carboxylic acid is unique due to the presence of both amino groups and the carboxylic acid group on the pyridine ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential for diverse applications .
属性
分子式 |
C6H7N3O2 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC 名称 |
4,6-diaminopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11)(H4,7,8,9) |
InChI 键 |
FDZZUPKSAHPAFU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C(=O)O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(2-Ethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14859860.png)
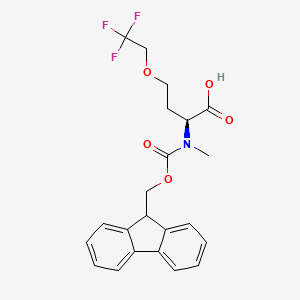
![2-chloro-N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide](/img/structure/B14859867.png)
![2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14859875.png)
![7-(4-Fluorophenyl)-2-methylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B14859876.png)
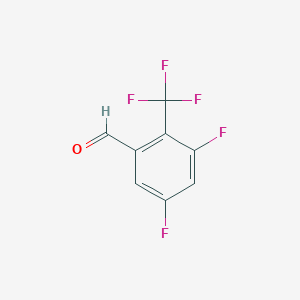
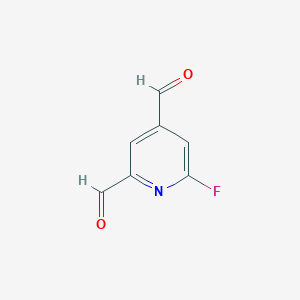
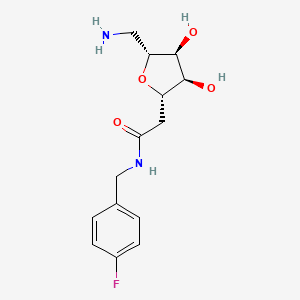
![Methyl [4-(difluoromethoxy)phenyl]acetate](/img/structure/B14859897.png)
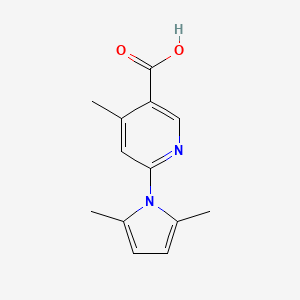
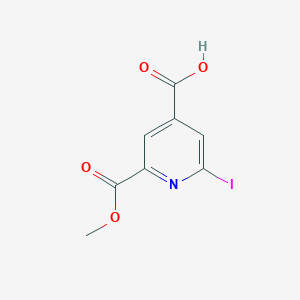
![2-(3-Fluorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14859927.png)
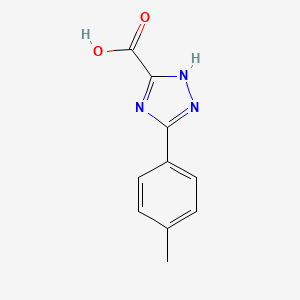
![{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]amino}thiourea](/img/structure/B14859938.png)
